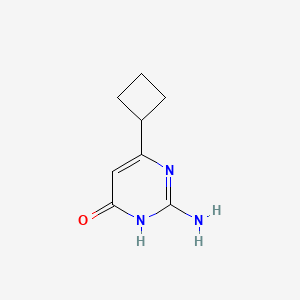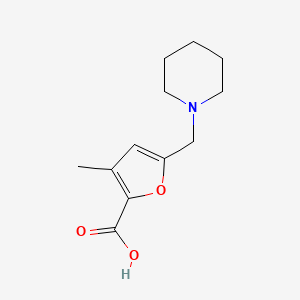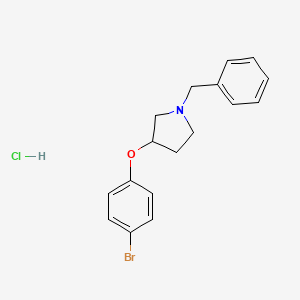
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19BrClNO and a molecular weight of 368.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-bromophenoxy group. It is primarily used in research and development within various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with 4-bromophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction to form different reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-3-pyrrolidinol
- 1-Benzyl-3-(4-chlorophenoxy)pyrrolidine
- 1-Benzyl-3-(4-fluorophenoxy)pyrrolidine
Comparison
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride stands out due to its bromine substitution, which imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it particularly valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C17H19BrClNO |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-benzyl-3-(4-bromophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-15-6-8-16(9-7-15)20-17-10-11-19(13-17)12-14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H |
Clave InChI |
LQFAWKGERJCAJB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OC2=CC=C(C=C2)Br)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


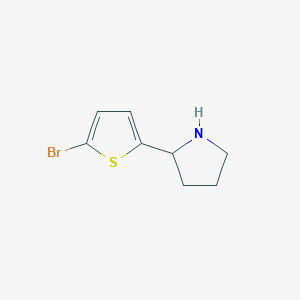

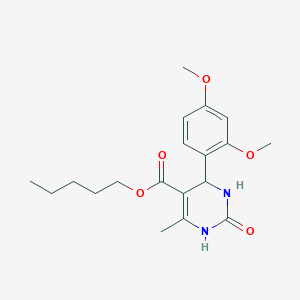
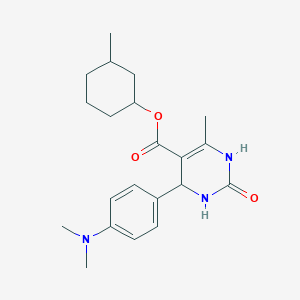
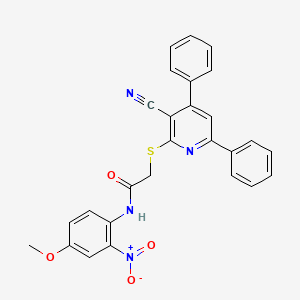
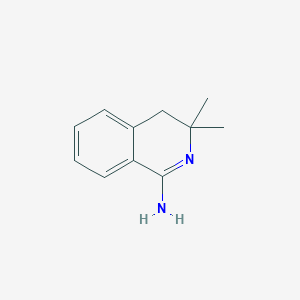
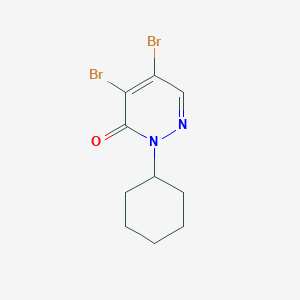
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
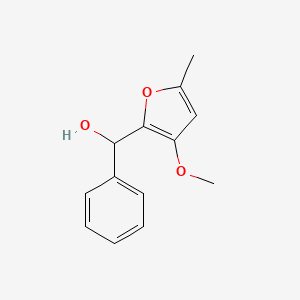
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)
